2-(3-Fluorophenyl)azepane
Description
Significance of Azepane Derivatives in Contemporary Drug Discovery
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its structural flexibility and ability to present substituents in a variety of spatial orientations. lifechemicals.com This conformational diversity is often crucial for biological activity, allowing for optimal interactions with target proteins. lifechemicals.com Azepane-based compounds have demonstrated a wide array of pharmacological properties, and their derivatives are structurally diverse, making them valuable for the discovery of new therapeutic agents. nih.govnyu.edu
The significance of the azepane motif is underscored by its presence in numerous natural products and approved pharmaceutical agents. lifechemicals.comresearchgate.net For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com Furthermore, several FDA-approved drugs incorporate the azepane substructure, highlighting its therapeutic relevance across various disease areas. lifechemicals.comnih.gov The development of novel, less toxic, and highly active azepane-containing analogs remains an active area of research in medicinal chemistry. nih.govnyu.edu
The versatility of the azepane scaffold has led to its investigation in a broad range of therapeutic applications, including:
Anticancer agents researchgate.netelsevierpure.com
Antimicrobial agents nih.gov
Anticonvulsants nih.govtandfonline.com
Analgesics tandfonline.com
Therapies for central nervous system disorders tandfonline.com
Strategic Importance of Fluorinated Heterocycles in Pharmaceutical Sciences
The incorporation of fluorine into heterocyclic compounds is a well-established strategy in modern drug design, aimed at enhancing a molecule's pharmaceutical properties. tandfonline.comnumberanalytics.comtandfonline.comtandfonline.com The unique physicochemical characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its strategic importance. tandfonline.comtandfonline.comtandfonline.comacs.org
Strategically placing fluorine in a drug candidate can lead to several advantages:
Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life. tandfonline.comtandfonline.comtandfonline.comacs.org
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target protein. tandfonline.combenthamdirect.combenthamscience.com
Modulation of Physicochemical Properties: The introduction of fluorine can influence a compound's lipophilicity, membrane permeability, and pKa, which can in turn affect its bioavailability. tandfonline.comnumberanalytics.comtandfonline.comtandfonline.combenthamdirect.com
Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.comsci-hub.seacs.org Due to its similar size to hydrogen, this substitution typically does not introduce significant steric hindrance. sci-hub.se
The combination of heterocyclic scaffolds with fluorine has given rise to a significant class of pharmaceuticals, with fluorinated heterocycles being present in a substantial portion of approved drugs. tandfonline.comtandfonline.comacs.orgnih.gov
Overview of Research Trajectories for 2-(3-Fluorophenyl)azepane and Related Azepanes
Research into 2-phenyl-substituted azepanes and their fluorinated derivatives has explored their potential in various therapeutic areas, particularly those involving the central nervous system. Studies on related bicyclic azepanes have identified potent inhibitors of monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govunibe.ch
For instance, a study on N-benzylated bicyclic azepanes revealed that halogenated analogs, including those with a meta-chloro substituent on the phenyl ring, exhibited increased potency against NET and DAT. nih.gov While this study did not specifically report on this compound, the findings for the chloro-substituted analog suggest that substitution at the meta position of the phenyl ring can significantly influence biological activity.
Another area of research has focused on the synthesis and evaluation of azepine derivatives as inhibitors of enzymes implicated in disease. For example, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were designed as PARP-1 inhibitors for cancer therapy. nih.gov Within this series, a compound featuring a 3-fluorophenyl group (compound 11c) was synthesized and characterized. nih.gov
While direct and extensive research on the specific biological activities of this compound is not widely published, the existing literature on related analogs provides a strong rationale for its investigation. The established importance of the azepane scaffold and the strategic benefits of fluorine incorporation in drug design position this compound as a compound with potential for further exploration in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWIPFGJXWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391907 | |
| Record name | 2-(3-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383130-06-1 | |
| Record name | 2-(3-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Fluorophenyl Azepane and Analogous Structures
Established Synthetic Pathways for Azepane Ring Systems
The construction of the seven-membered azepane ring presents unique synthetic challenges due to entropic factors. Nevertheless, several robust strategies have been developed, broadly categorized into ring-closing, ring-expansion, and multicomponent reactions.
Ring-Closing Strategies
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of a variety of unsaturated rings, including those of medium size like azepanes. wikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a diene or enyne precursor catalyzed by a metal alkylidene complex, most commonly those based on ruthenium. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the desired cyclic product. wikipedia.org
The general approach involves a metal-catalyzed [2+2] cycloaddition between the metal alkylidene and an alkene moiety in the substrate to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to furnish the cyclized product and regenerate a metal alkylidene species that continues the catalytic cycle. wikipedia.org A variety of ruthenium-based catalysts, often referred to as Grubbs' catalysts, have been developed with varying reactivity and functional group tolerance, allowing for the synthesis of a broad range of substituted azepanes. organic-chemistry.orgnih.gov
While direct synthesis of 2-(3-fluorophenyl)azepane via RCM is not extensively documented in readily available literature, the synthesis of analogous 2-aryl-substituted nitrogen heterocycles is well-established. nih.gov For instance, N-protected diallylamines with an aryl substituent can undergo RCM to form the corresponding tetrahydropyridine, a six-membered ring. Subsequent hydrogenation would yield the saturated piperidine (B6355638). The extension of this methodology to seven-membered rings is also feasible.
Ring-Expansion Approaches
Ring-expansion strategies provide an alternative and powerful route to azepane derivatives from more readily available smaller ring systems. A notable and recent example is the photochemical dearomative ring expansion of nitroarenes to furnish polysubstituted azepanes. nih.govmanchester.ac.ukresearchgate.net This methodology is particularly relevant as it allows for the conversion of simple, flat aromatic precursors into complex, three-dimensional saturated heterocycles. nih.govacs.org
This process is initiated by the photochemical conversion of a nitroarene to a singlet nitrene intermediate. nih.gov This highly reactive species can then undergo a ring-expansion process, transforming the six-membered aromatic ring into a seven-membered 3H-azepine. researchgate.net Subsequent hydrogenation of the resulting unsaturated azepine yields the corresponding saturated azepane. nih.govmanchester.ac.ukresearchgate.net This two-step sequence of N-insertion and hydrogenolysis provides a versatile entry to a variety of substituted azepanes. researchgate.net For instance, starting with a meta-substituted nitroarene, this method can lead to the formation of C3- and/or C4-functionalized azepanes. researchgate.net
This photochemical strategy highlights a modern approach to azepane synthesis, leveraging the reactivity of nitroarenes to access complex heterocyclic structures that are underrepresented in medicinal chemistry. nih.govmanchester.ac.ukresearchgate.net
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of heterocyclic compounds, including those containing a seven-membered ring. nih.gov
While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs are widely used to generate highly substituted nitrogen heterocycles. nih.govrsc.orgnih.gov These reactions often proceed through the in-situ formation of reactive intermediates, such as imines or enamines, which then undergo further transformations, including cyclization steps. nih.gov The versatility of MCRs allows for the rapid generation of libraries of structurally diverse compounds, which is highly valuable in drug discovery. The development of novel MCRs remains an active area of research, with the potential for the future development of efficient routes to substituted azepanes. rsc.orgyoutube.com
Incorporation of Fluorine into Azepane Scaffolds
The introduction of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and lipophilicity. Consequently, methods for the synthesis of fluorinated heterocycles are of great importance.
Fluoro-Transition Metal-Catalyzed Cyclizations
Transition metal catalysis offers a powerful toolkit for the formation of carbon-fluorine bonds and the construction of fluorinated heterocyclic systems. An elegant example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepine-2-carboxylates. nih.govresearchgate.net
In this methodology, a copper(I) catalyst activates a terminal alkyne for intermolecular addition of an amine. The resulting intermediate then undergoes an intramolecular cyclization involving the allene (B1206475) moiety to construct the seven-membered azepine ring. nih.gov This reaction provides access to a new family of functionally substituted seven-membered azacycles containing a trifluoromethyl group. nih.govresearchgate.net The reaction conditions are typically mild, proceeding in dioxane at elevated temperatures. nih.gov
This approach demonstrates the power of tandem reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. The resulting trifluoromethylated azepine derivatives are valuable building blocks for further synthetic elaboration.
Metal-Free Oxidative Cyclization Methodologies
Stereocontrolled Fluorination Protocols
The introduction of fluorine into a molecule with precise stereochemical control is a significant challenge in synthetic chemistry. One effective strategy that can be applied to precursors of this compound involves the stereoselective epoxidation of an unsaturated cyclic intermediate, followed by a regioselective opening of the resulting oxirane with a fluoride (B91410) source. nih.gov
A novel protocol has been developed that utilizes this approach on cyclic β-amino acid derivatives, which serve as structural analogues. nih.gov The key steps involve:
Stereoselective Epoxidation: The synthesis begins with an unsaturated azepane precursor. This precursor undergoes epoxidation to form an oxirane ring. The stereochemistry of this epoxide is crucial as it dictates the final stereochemistry of the fluorine atom.
Regioselective Fluoride Opening: The formed epoxide is then treated with a nucleophilic fluorinating agent. Reagents such as Deoxofluor or XtalFluor-E have been successfully employed for this transformation. The fluoride ion attacks one of the two carbon atoms of the oxirane, leading to the opening of the ring and the formation of a fluoro-hydroxy derivative. The regioselectivity of this ring-opening is dependent on the substrate and the specific reaction conditions, offering a pathway to highly functionalized and stereodefined fluorinated scaffolds. nih.gov
This substrate-dependent method provides a viable, albeit indirect, route to stereocontrolled fluorinated azepanes by applying the principles to an appropriately designed azepane intermediate. nih.gov
Post-Cyclization Fluorination Techniques
Introducing the fluorophenyl moiety after the formation of the core heterocyclic ring is another strategic approach. This can be achieved through methods like stereospecific aryl migrations. A relevant example of this strategy has been demonstrated in the synthesis of a 2,2-disubstituted benzazepine derivative, a structure closely related to the azepane core. acs.org
The demonstrated transformation proceeds via the following sequence:
An enantioenriched 2-benzazepine is first converted into its corresponding N'-aryl urea (B33335) derivative. acs.org
This urea intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA). acs.org
The base facilitates a stereospecific intramolecular transfer (migration) of the meta-fluorophenyl group from the urea nitrogen to the second position of the benzazepine ring. This rearrangement proceeds through a configurationally stable organolithium intermediate. acs.orgacs.org
This technique successfully installs the m-fluorophenyl group at the desired position on the pre-formed heterocyclic ring, yielding the α-tertiary amine derivative. acs.org This post-cyclization functionalization highlights a powerful method for creating complex derivatives that might be difficult to access through other routes.
Stereoselective Synthesis of this compound Derivatives
The direct asymmetric synthesis of 2-aryl azepanes, including fluorinated derivatives, can be effectively achieved using biocatalysis. A chemoenzymatic approach utilizing imine reductases (IREDs) has proven to be a powerful method for generating these chiral molecules with high enantiomeric excess. acs.orgacs.orgnih.gov
The core of this strategy is the asymmetric reductive amination of a 7-membered cyclic imine. acs.orgacs.org The process allows for the direct conversion of the imine, which can exist in equilibrium with its corresponding amino-ketone, into the desired enantioenriched 2-aryl azepane. acs.org A key advantage of this biocatalytic method is the ability to produce either enantiomer of the target compound by selecting the appropriate enzyme. acs.org For instance, studies have shown that certain imine reductases like CfIRED and mIRED-02 consistently yield the (S)-enantiomer, while others such as IR-22 and mIRED-10 produce the (R)-enantiomer. acs.org
The effectiveness of this method has been demonstrated with various aryl-substituted imines, achieving excellent conversions and high enantiomeric ratios. acs.org
Table 1: Performance of Various Imine Reductases (IREDs) in the Asymmetric Synthesis of 2-Aryl Azepanes
Data derived from studies on asymmetric reductive amination. acs.orgaConditions: 25 mM glucose, 5 mg/mL IRED cell-free extract. Conversion determined by 1H NMR spectroscopy. Enantiomeric ratio determined by HPLC on a chiral stationary phase.
Further functionalization to create derivatives is also a key consideration. For example, in related chiral bicyclic azepane systems, it has been noted that halogenation of an N-benzyl group can significantly modulate the compound's activity and selectivity against biological targets like monoamine transporters. nih.gov This indicates that the N-benzylated azepane scaffold is highly tunable, providing a feasible starting point for developing a variety of derivatives. nih.gov
Efficiency and Scalability Considerations in this compound Synthesis
The synthesis of azepane scaffolds has historically been hampered by high step counts and a lack of synthetic versatility, which limits the efficient preparation of highly substituted derivatives. manchester.ac.uk Traditional methods often rely on the multi-step synthesis of linear precursors followed by cyclization or on rearrangement reactions of functionalized piperidones. manchester.ac.uk These limitations hinder the large-scale production and exploration of azepanes in medicinal chemistry. manchester.ac.uk
To address these challenges, modern synthetic strategies are being developed to improve efficiency and scalability. One innovative approach involves a photochemical dearomative ring expansion of simple nitroarenes. manchester.ac.uk This method transforms a six-membered nitroarene into a seven-membered ring system in a process mediated by blue light at room temperature. A subsequent hydrogenolysis completes the synthesis, providing access to complex azepanes in just two steps. This strategy is highly modular and allows the substitution pattern of the starting nitroarene to be directly translated to the final azepane product, streamlining access to polysubstituted systems. manchester.ac.uk
Another strategy that demonstrates excellent potential for scalability is the Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. This method generates fused dihydroazepine derivatives in moderate to excellent yields and has been shown to proceed with similar efficiency on a gram scale. nih.gov The ability to scale up a reaction is a critical factor for its practical application in producing larger quantities of a target compound for further research and development.
Pharmacological Characterization and Biological Activities of 2 3 Fluorophenyl Azepane and Azepane Analogs
Overview of Azepane Derivatives' Pharmacological Potential
Azepane-based compounds exhibit a remarkable spectrum of pharmacological activities, establishing them as privileged structures in drug discovery. nyu.edunih.gov The azepane motif is a key component in over 20 FDA-approved drugs used for treating a variety of diseases. nih.gov This structural core is found in natural products, such as the protein kinase inhibitor (-)-balanol, which has inspired the development of synthetic analogs. lifechemicals.com The versatility of the azepane ring allows for its incorporation into compounds targeting a wide range of biological systems. Researchers have successfully developed azepane derivatives with applications as anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant agents. nih.govresearchgate.net The ongoing synthesis of new analogs is driven by the potential to discover compounds with improved pharmacological profiles. researchgate.net
Neuropharmacological Applications
The azepane scaffold is integral to many compounds with significant neuropharmacological effects. tandfonline.com Derivatives have been investigated for their roles in treating central nervous system (CNS) disorders, including anxiety, pain, and neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com For instance, the tetrahydro-2-benzazepine framework is present in galantamine, a medication used for Alzheimer's disease. researchgate.net
Research into triterpenic azepanes has identified them as potential inhibitors of cholinesterases (AChE and BChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.net Furthermore, certain azepane derivatives act as kappa-opioid receptor agonists, which are targets for non-central analgesic agents. google.com A study focused on poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which have neuroprotective potential, identified a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov Among these, compound 11b showed potent PARP-1/2 enzyme activity, and a related analog, 2-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11c) , was also synthesized and characterized, highlighting the relevance of the 3-fluorophenyl moiety in this class of compounds. nih.gov P2X3 receptors, predominantly found on primary afferent neurons, are another target for treating neuropathic pain, and benzimidazole-4,7-dione-based derivatives containing other heterocyclic rings have been developed as potent antagonists. nih.gov
Anti-inflammatory Properties
Azepine-based heterocyclic compounds have been the focus of significant research for their anti-inflammatory activities. benthamscience.com Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways, often by targeting cyclooxygenase (COX) enzymes. tandfonline.com
One study reported on new hexahydropyrimido[1,2-a]azepine derivatives designed as selective COX-2 inhibitors. tandfonline.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents. Compounds 2f , 5 , and 6 from this series were identified as the most selective inhibitors and were further evaluated for their in vivo anti-inflammatory activity. tandfonline.com Another investigation into fused triazole-azepine hybrids identified derivatives with promising analgesic and anti-inflammatory effects in animal models. mdpi.com Notably, several of these hybrid compounds were more potent than the reference drug diclofenac (B195802) sodium in reducing carrageenan-induced paw edema. mdpi.com The inflammation inhibition for these compounds ranged from 50.3% to 73.0%, compared to 44.2% for diclofenac sodium. mdpi.com
| Compound | Inflammation Inhibition (%) | Reference Drug (Diclofenac Sodium) Inhibition (%) |
|---|---|---|
| Hybrid 7a | Data not specified individually in text | 44.2 |
| Hybrid 7b | 73.0 | |
| Hybrid 7c | Data not specified individually in text | |
| Hybrid 7d | Data not specified individually in text | |
| Hybrid 7e | Data not specified individually in text | |
| Hybrid 7f | Data not specified individually in text | |
| Hybrid 7g | Data not specified individually in text |
Antimicrobial and Antifungal Activities
The azepane scaffold is a component of various compounds demonstrating a broad spectrum of antimicrobial and antifungal activities. nyu.edunih.gov The development of new azepane-containing analogs is an active area of research to combat microbial resistance. nyu.edu
A series of new pyridobenzazepine and pyridobenzothiepine derivatives were synthesized and tested for their in vitro antimicrobial activity. shd.org.rs The pyridobenzazepine derivatives generally showed better antibacterial and antifungal activity than the dipyridoazepine analogs. shd.org.rs Specifically, azepine derivative 8 displayed potent activity against the tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 39–78 µg/mL. shd.org.rsdoaj.org In the same study, azepine 12 showed promising antifungal activity, particularly against C. albicans and S. cerevisiae, with MIC values of 156 µg/mL, which was more potent than the standard drug nystatin. shd.org.rs
Another study synthesized novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts and found that 15 out of 18 new compounds exhibited antibacterial and antifungal activity. nih.gov Tryptophan derivatives containing an azepino[4,5-b]indole moiety also showed a broad spectrum of fungicidal activities. nih.gov
| Compound | E. coli | S. aureus | C. albicans | S. cerevisiae |
|---|---|---|---|---|
| Azepine 8 | - | - | 2500 | 156 |
| Azepine 12 | 39 | 39 | 156 | 156 |
| Azepine 27 | - | - | 156 | 156 |
| Azepine 29 | 78 | 156 | 156 | 313 |
| Azepine 30 | - | - | 313 | 313 |
Anticancer and Antitumor Efficacy
Heterocyclic compounds containing the azepine ring are increasingly recognized for their potential as anticancer agents. nih.govelsevierpure.com These derivatives have been developed to target various mechanisms involved in cancer cell proliferation and survival. nih.govresearchgate.net Azepane-based molecules have been investigated as kinase inhibitors, histone deacetylase inhibitors, and tubulin inhibitors. elsevierpure.com
A review of azepine-based anticancer compounds highlights their development and importance in medicinal chemistry. nih.govresearchgate.net For example, a study on PARP-1 inhibitors, a class of targeted therapy drugs, led to the design of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov Compound 11b from this series demonstrated significant anti-proliferation activity against lung cancer cells. nih.gov This research also included the synthesis of the related 2-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11c) , underscoring the interest in fluorinated phenyl groups attached to an azepine-related structure for potential anticancer applications. nih.gov The mechanism of action for compound 11b was found to involve the induction of apoptosis, as evidenced by an increase in the ratio of Cleaved-Caspase 3 to Caspase 3 in A549 lung cancer cells. nih.gov
Antiviral Spectrum of Activity
The exploration of azepane derivatives has extended to the field of virology, with studies investigating their potential to inhibit viral replication. researchgate.netnih.gov A primary assessment of the antiviral activity of spiro-annulated derivatives of azepane was conducted against a panel of viruses with different genomic structures. nih.gov
In this phenotypic screening, the hit compounds were effective at inhibiting the reproduction of human adenovirus C5, a DNA virus. nih.gov However, the same compounds did not show inhibitory activity against the tested RNA viruses, which included tick-borne encephalitis virus (TBEV), poliovirus, enterovirus A71, echovirus 30, and Puumala virus. nih.gov Additionally, a series of novel tryptophan derivatives incorporating an azepino[4,5-b]indole scaffold were evaluated for their antiviral properties against the tobacco mosaic virus (TMV). nih.gov Several of these compounds, including 5c, 6a, 6h, 6t, 6v, and 6y , exhibited higher inactivation, curative, and protection activities against TMV than the commercial antiviral agent ribavirin. nih.gov
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
|---|---|---|---|
| 6y | 57 ± 2 | 55 ± 3 | 58 ± 1 |
| Ribavirin (Reference) | 40 ± 1 | 37 ± 1 | 39 ± 2 |
| Ningnanmycin (Reference) | 57 ± 2 | 55 ± 3 | 58 ± 1 |
Note: Data from a study on tryptophan derivatives containing an azepine moiety. nih.gov
Antiparasitic Investigations
While direct investigations into the antiparasitic effects of 2-(3-Fluorophenyl)azepane are not widely documented, the broader class of nitrogen-containing heterocycles, including azepane and imidazole (B134444) derivatives, has been explored for activity against various parasites. nih.govresearchgate.net For example, a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were assayed against Trypanosoma, Leishmania donovani, and Plasmodium falciparum. researchgate.net
In a study on tryptophan derivatives with an azepino[4,5-b]indole structure, researchers found that almost all of the synthesized compounds displayed good larvicidal activities against Plutella xylostella. nih.gov Although this is an insect pest rather than a human parasite, it demonstrates the potential of complex azepane-containing molecules to interfere with the life cycles of invertebrates. The search for new antiparasitic agents is critical due to limitations in current treatments, and the structural diversity of azepane derivatives makes them an interesting area for future exploration in this field. nih.gov
Anticonvulsant and Antiepileptic Research
The investigation into the anticonvulsant and antiepileptic potential of azepane-based compounds has yielded promising results, highlighting their significance in the development of new therapeutic agents for epilepsy. nih.gov A variety of azepane derivatives have demonstrated notable activity in preclinical models of seizures. nih.gov
Research into novel 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives has identified compounds with significant anticonvulsant effects. nih.gov These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are standard models for identifying potential antiepileptic drugs. nih.gov One particular compound from this series exhibited strong anticonvulsant activity in both the MES and scPTZ tests, suggesting a broad spectrum of action. nih.gov
Furthermore, studies on 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives have revealed their anticonvulsant and sodium channel-blocking properties. nih.gov The enantiomeric acetates from this series were particularly potent against MES-induced seizures. nih.gov Their mechanism of action is linked to the blockade of voltage-sensitive sodium channels, a key target for many established antiepileptic drugs. nih.gov
The inclusion of fluorine atoms in the structure of azepane analogs has been shown to enhance anticonvulsant activity. researchgate.net A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones containing fluoro or trifluoromethyl substituents displayed increased potency compared to their non-fluorinated counterparts. researchgate.net This suggests that the electronegativity and other properties of fluorine contribute favorably to the interaction of these molecules with their biological targets. researchgate.net
While direct research on the anticonvulsant properties of this compound is not extensively documented in the provided results, the broader research on fluorinated azepane analogs provides a strong rationale for its potential in this area. The established anticonvulsant effects of various azepane derivatives, coupled with the beneficial role of fluorination, underscore the therapeutic potential of this class of compounds in epilepsy treatment. nih.govnih.govnih.govresearchgate.net
Specific Biological Activities Associated with Fluorinated Azepanes
Fluorinated azepanes represent a class of compounds with diverse and significant biological activities, making them attractive candidates for drug discovery. smolecule.com The introduction of fluorine into the azepane scaffold can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its pharmacological profile. researchgate.netsmolecule.com
Receptor Agonism and Antagonism Studies
A receptor agonist is a substance that binds to a receptor and triggers a biological response, mimicking the action of a natural ligand. sigmaaldrich.com Conversely, a receptor antagonist binds to a receptor but does not elicit a response, effectively blocking the agonist's action. sigmaaldrich.com
Fluorinated azepane derivatives have been investigated for their interactions with various receptors. For instance, research into fluorinated GluN2B receptor antagonists with a 3-benzazepine scaffold has been conducted for potential use in PET imaging of the N-methyl-d-aspartate (NMDA) receptor distribution in the brain. nih.gov Specifically, fluoroethoxy derivatives have shown promise as potent and selective ligands for the GluN2B subunit-containing NMDA receptors. nih.gov
In the realm of serotonin (B10506) receptors, a dual 5-HT7 / 5-HT2 receptor antagonist, 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene, has been synthesized and characterized. researchgate.net This compound exhibits high affinity for both 5-HT7 and 5-HT2A receptors, acting as an inverse agonist at the former and an antagonist at the latter in in vitro functional assays. researchgate.net
Furthermore, investigators at the National Institute on Drug Abuse have identified a novel fluorinated mu-opioid receptor (MOR) agonist, Fluornitrazene (FNZ), which is a derivative of Etonitazene. cancer.gov FNZ demonstrates potent antinociceptive effects with a favorable side effect profile compared to traditional opioids like fentanyl, showing greater potency for the G protein activation pathway of the MOR and a lower incidence of respiratory depression in animal models. cancer.gov
While direct studies on the receptor agonism and antagonism of this compound were not found, the research on related fluorinated azepane structures highlights the potential for this compound to interact with various receptor systems, a common feature for compounds containing the azepane ring. smolecule.com
Enzyme Inhibition Profiles
The azepane scaffold is a key structural motif in the design of various enzyme inhibitors. nih.gov Fluorination can further enhance the inhibitory activity and selectivity of these compounds. researchgate.net
One area of significant research is the inhibition of protein kinases. Novel azepane derivatives have been developed and evaluated as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). nih.gov Structure-based optimization led to the identification of a plasma-stable and highly active PKB-alpha inhibitor. nih.gov
Another important target is poly (ADP-ribose) polymerase (PARP). Recently, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were discovered as PARP-1 inhibitors. nih.gov One compound, in particular, exhibited excellent PARP-1 inhibitory activity and demonstrated a selective inhibitory effect between PARP-1 and PARP-2. nih.gov
Fluoride (B91410) itself has been shown to inhibit or activate a number of enzymes that are critical for cellular metabolism and signaling. nih.gov It can suppress the activity of magnesium-dependent enzymes, pyrophosphatases, ATPases, and acetylcholinesterase. nih.gov This general enzymatic impact of fluoride could potentially be a contributing factor to the biological activity of fluorinated organic compounds.
While specific enzyme inhibition data for this compound is not available in the provided search results, the broader findings for fluorinated azepane derivatives suggest that this compound could exhibit inhibitory activity against various enzymes, a characteristic that warrants further investigation.
Modulatory Effects on Neurotransmitter Systems
Fluorinated compounds can exert significant effects on neurotransmitter systems. Fluoride exposure has been linked to alterations in the levels of various neurotransmitters and the expression of their receptors. nih.govnih.gov
Animal studies have indicated that fluoride exposure can lead to an imbalance between nervous system excitation and inhibition. nih.gov For instance, fluoride-exposed mice have shown increased levels of serotonin (5-hydroxytryptamine or 5-HT). nih.gov Serotonin is a key neurotransmitter involved in the regulation of mood, and imbalances are implicated in depression and anxiety. nih.gov Furthermore, fluoride consumption in animal models has been associated with increased levels of glutamate (B1630785) and histamine (B1213489), and decreased levels of acetylcholine (B1216132) and dopamine (B1211576). nih.gov
The introduction of a fluorophenyl group to an azepane ring, as in this compound, may influence the compound's interaction with neurotransmitter receptors and transporters, potentially impacting its neuroactivity. smolecule.com While direct evidence for this compound is lacking in the provided information, the known effects of both fluoride and the azepane core on neurotransmitter systems suggest that this compound could have modulatory properties. The azepane ring is a common feature in many neuroactive drugs, and its combination with a fluorine substituent could lead to unique pharmacological effects on neurotransmission. nih.govsmolecule.com
Preclinical Assessment of Biological Efficacy
The preclinical evaluation of azepane derivatives is a critical step in determining their potential as therapeutic agents. This assessment often involves a combination of in vitro and in vivo studies to characterize their pharmacological activity and efficacy. nih.gov
In Vitro Pharmacological Assays
In vitro pharmacological assays are essential for the initial screening and characterization of the biological activity of novel compounds. These assays are conducted in a controlled environment outside of a living organism, typically using isolated tissues, cells, or molecular targets.
For azepane derivatives, a common focus of in vitro assessment is their potential as enzyme inhibitors. For example, novel azepane derivatives have been evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). nih.gov These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), providing a quantitative measure of potency. nih.gov In one study, a lead azepane derivative demonstrated an IC50 of 5 nM against PKB-alpha. nih.gov
Another important area of in vitro investigation for azepane compounds is their interaction with specific receptors. For instance, fluorinated 3-benzazepine derivatives have been assessed for their affinity and selectivity for the GluN2B subunit of the NMDA receptor. nih.gov Radioligand binding assays are often employed for this purpose, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.
Furthermore, the discovery of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors involved in vitro enzyme activity assays. nih.gov These assays confirmed that a lead compound had a slightly better inhibitory effect on PARP-1 than the control drug, rucaparib (B1680265), and also showed selective inhibition of PARP-1 over PARP-2. nih.gov
The table below summarizes the findings from various in vitro pharmacological assays performed on azepane analogs.
| Compound Class | Target | Assay Type | Key Findings |
| Azepane Derivatives | Protein Kinase B (PKB-alpha), Protein Kinase A (PKA) | Enzyme Inhibition Assay | Identified a plasma-stable and highly active PKB-alpha inhibitor with an IC50 of 4 nM. nih.gov |
| Fluorinated 3-Benzazepine Derivatives | GluN2B-containing NMDA Receptors | Receptor Binding/Affinity Studies | Fluoroethoxy derivatives were identified as promising ligands with high affinity and selectivity. nih.gov |
| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives | PARP-1, PARP-2 | Enzyme Inhibition Assay | A lead compound showed slightly better inhibitory effect on PARP-1 than rucaparib and selective inhibition over PARP-2. nih.gov |
These in vitro studies are crucial for identifying promising lead compounds and understanding their mechanism of action at a molecular level before proceeding to more complex and costly in vivo testing.
In Vivo Efficacy Models
A comprehensive review of available scientific literature and research databases did not yield specific in vivo efficacy data for the compound this compound. Standard preclinical screening models for antidepressant-like activity, such as the forced swim test and the tail suspension test, along with cognitive models like the novel object recognition test, are commonly employed to characterize the pharmacological profile of new chemical entities. However, published studies detailing the performance of this compound in these specific assays could not be identified.
The forced swim test and tail suspension test are widely utilized behavioral despair models in rodents, where a reduction in immobility time is indicative of potential antidepressant effects. The novel object recognition test assesses cognitive function, particularly recognition memory, based on the innate tendency of rodents to explore novel objects over familiar ones.
While research exists on various other azepane derivatives and their activities in a range of in vivo models, the strict focus of this article on this compound precludes the inclusion of such data. Therefore, a detailed analysis and data representation for the in vivo efficacy of this compound cannot be provided at this time due to the absence of specific findings in the public domain.
Mechanisms of Action and Molecular Interactions
Elucidation of Molecular Targets for 2-(3-Fluorophenyl)azepane
The potential molecular targets for this compound are likely diverse, given the promiscuous nature of the azepane scaffold and the influence of the fluorophenyl moiety. nih.gov
The flexible nature of the azepane ring allows it to adopt various conformations, which is often a determining factor in its biological activity. lifechemicals.com This conformational flexibility could enable this compound to bind to a range of receptor types.
G-Protein Coupled Receptors (GPCRs): Many drugs containing an azepane ring target GPCRs. dntb.gov.ua It is plausible that this compound could interact with dopaminergic, serotonergic, or adrenergic receptors, which are common targets for psychoactive compounds. The 3-fluorophenyl group can enhance binding affinity through favorable interactions within the receptor's binding pocket.
Histamine (B1213489) Receptors: Azelastine, a well-known antihistamine, features an azepane ring, demonstrating the scaffold's potential to interact with histamine receptors. lifechemicals.com
Cannabinoid Receptors: The azepane derivative Nabazenil is a cannabinoid receptor agonist, suggesting another possible avenue of activity. researchgate.net
Hypothetical Receptor Binding Profile of this compound
| Receptor Subtype | Potential Interaction | Plausible Effect |
|---|---|---|
| Dopamine (B1211576) D2 | Antagonist/Partial Agonist | Modulation of dopaminergic pathways |
| Serotonin (B10506) 5-HT2A | Antagonist | Influence on mood and perception |
| Histamine H1 | Inverse Agonist | Antihistaminergic effects |
The azepane and 3-fluorophenyl moieties are also found in compounds that interact with various enzymes.
Poly (ADP-ribose) polymerase (PARP): Recent studies have shown that derivatives of tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol containing a 3-fluorophenyl group can act as PARP-1 inhibitors. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.gov It is conceivable that this compound could also fit into the active site of PARP enzymes.
Monoamine Oxidase (MAO): The 3-fluorophenyl group is present in MAO inhibitors like Safinamide. wikipedia.org MAO enzymes are responsible for the degradation of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects. mdpi.com
Protein Kinases: The naturally occurring azepane-containing compound, (-)-balanol, is an ATP-competitive inhibitor of protein kinases, suggesting that this scaffold can be used to design kinase inhibitors for conditions like cancer. lifechemicals.com
Illustrative Enzyme Inhibition Data for a Hypothetical Azepane Derivative
| Enzyme | IC50 (nM) | Type of Inhibition |
|---|---|---|
| PARP-1 | 50 | Competitive |
| MAO-B | 120 | Reversible |
Ion channels, particularly in the central nervous system, are another plausible target for this compound. nih.gov
Potassium Channels (Kv): The modulation of Kv7 potassium channels is a known mechanism for some anticonvulsant and analgesic drugs. nih.gov The general structure of this compound shares some features with known Kv7 modulators. Positive modulation of these channels typically leads to neuronal hyperpolarization, reducing excitability.
Calcium Channels: Certain azepane derivatives have been investigated for their effects on calcium channels. nih.gov Modulation of these channels can have profound effects on neurotransmitter release and neuronal signaling.
Sodium Channels: While less common for this specific scaffold, interaction with voltage-gated sodium channels cannot be entirely ruled out, as this is a primary target for many anticonvulsant drugs. nih.gov
Potential Effects of this compound on Ion Channel Function
| Ion Channel | Predicted Effect | Consequence |
|---|---|---|
| Kv7.2/7.3 | Positive Modulation | Reduced neuronal excitability |
| L-type Calcium Channel | Blockade | Decreased calcium influx |
Cellular and Subcellular Mechanisms
The interaction of this compound with its molecular targets would initiate a cascade of cellular and subcellular events.
The ultimate effect of this compound on cellular function would depend on which of the potential molecular targets it interacts with most strongly.
Signal Transduction Pathways: If the compound targets GPCRs, it would modulate downstream signaling pathways involving cyclic AMP (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinases (MAPKs).
Apoptosis Pathways: Should this compound act as a PARP inhibitor, it could induce apoptosis in cancer cells by preventing DNA repair. nih.gov Some PARP inhibitors have been shown to induce apoptosis by increasing the expression of cleaved-caspase 3. nih.gov
Neurotransmitter Homeostasis: By inhibiting enzymes like MAO or by modulating presynaptic ion channels, the compound could alter the synthesis, release, and degradation of neurotransmitters like dopamine and serotonin.
Direct interaction with DNA is a less likely primary mechanism of action for a molecule like this compound. However, indirect effects on DNA are plausible.
DNA Damage Repair: As discussed, if the compound inhibits PARP, it would interfere with the DNA damage repair process, a key mechanism in cancer therapy. nih.gov
No Direct Binding: The structure of this compound does not suggest an ability to intercalate into DNA or act as an alkylating agent. Its effects on DNA are more likely to be mediated through protein interactions.
Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Azepane
Impact of the 3-Fluorophenyl Moiety on Bioactivity
The 3-fluorophenyl group plays a pivotal role in the pharmacological properties of 2-(3-Fluorophenyl)azepane. The introduction of a fluorine atom to the phenyl ring significantly alters the molecule's electronic and conformational characteristics, which in turn affects its interaction with biological targets.
From a steric perspective, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom (1.47 Å for fluorine versus 1.20 Å for hydrogen). tandfonline.com This allows it to be substituted for hydrogen with minimal steric perturbation, often making it a suitable bioisostere. tandfonline.com This minimal steric hindrance means that the fluorinated compound can often bind to the same receptor or enzyme in a similar fashion to its non-fluorinated counterpart, while benefiting from the altered electronic properties. benthamscience.comresearchgate.net
| Property | Hydrogen (H) | Fluorine (F) | Implication for Bioactivity |
| Van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric perturbation when substituting H for F. tandfonline.com |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong electron-withdrawing effect, alters molecular electronics. tandfonline.com |
| Bond Energy (C-X, kcal/mol) | ~99 | ~108-116 | Increased metabolic stability of the C-F bond. nih.gov |
The introduction of a fluorine atom can have a significant impact on the molecule's conformation. researchgate.net The gauche effect, where a fluorine atom prefers to be positioned gauche (at a 60° dihedral angle) to an adjacent electronegative atom or group, can influence the torsional angles within the molecule. researchgate.net This conformational preference can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Substituent Effects on the Azepane Ring
The azepane ring, a seven-membered saturated heterocycle, offers considerable conformational flexibility. lifechemicals.com This flexibility can be both an advantage and a disadvantage in drug design. While it allows the molecule to adapt to the binding site, it can also lead to a loss of entropy upon binding. Therefore, introducing substituents on the azepane ring is a key strategy to control its conformation and enhance biological activity. lifechemicals.com
The stereochemistry of substituents on the azepane ring is critical for biological recognition. Chiral centers on the ring can lead to enantiomers or diastereomers with markedly different pharmacological profiles. The specific three-dimensional arrangement of atoms is often essential for a precise fit into the chiral binding pocket of a biological target. The transfer of chirality from a starting material to the final azepane product is a common strategy to achieve high enantiomeric excess. researchgate.net
For instance, the orientation of a substituent (axial vs. equatorial) can determine whether it can engage in a key interaction with the receptor. The ability to synthesize specific stereoisomers allows for a detailed exploration of the SAR and the identification of the eutomer—the more potent enantiomer.
The position of substituents on the azepane ring can dramatically alter the pharmacological response. Different substitution patterns can influence the molecule's affinity for its target, its selectivity over other receptors, and its metabolic stability. For example, substitution at the C2 position directly adjacent to the nitrogen atom can have a different effect than substitution at the C3 or C4 positions. A recent photochemical strategy has enabled the predictable synthesis of differentially substituted azepanes from nitroarenes, allowing for a more systematic exploration of positional isomerism. manchester.ac.ukmanchester.ac.uk
| Substituent Position | Potential Impact on Bioactivity |
| C2-Position | Can influence interactions near the core binding region and affect N-dealkylation metabolism. |
| C3/C4-Positions | May modulate binding to accessory pockets and affect the overall conformation of the seven-membered ring. manchester.ac.uk |
| N-Substitution | Directly impacts the basicity of the nitrogen and can be a key point for interaction with acidic residues in the binding site. |
Scaffold Modifications and Pharmacophore Development
Scaffold modification involves making significant changes to the core structure of this compound to develop new pharmacophores. This can include altering the size of the azepane ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, or introducing different linkers between the two moieties. The azepane ring itself is a common scaffold in many approved drugs and natural products, highlighting its pharmacological significance. lifechemicals.comnih.gov
The development of a pharmacophore model for a series of active compounds helps to identify the essential structural features required for biological activity. For azepane-based compounds, this might include a basic nitrogen atom, an aromatic ring, and specific hydrophobic or hydrogen-bonding features, all arranged in a particular spatial orientation. The flexible nature of the azepane ring makes conformational analysis an important part of pharmacophore development. lifechemicals.com By understanding the key pharmacophoric elements, medicinal chemists can design novel molecules with improved properties.
Computational Approaches to SAR Analysis
Computational methods are integral to modern drug discovery, providing powerful tools to understand the complex interactions between a ligand and its biological target at a molecular level. In the context of this compound and its analogs, computational approaches such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in elucidating the structural determinants of their affinity and selectivity for monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). These in silico techniques allow for the rational design of novel compounds with improved pharmacological profiles.
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a receptor. This method helps in visualizing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity. For instance, docking studies of 2-phenylazepane (B120452) analogs into homology models of monoamine transporters can reveal why certain substitutions on the phenyl ring or the azepane core enhance or diminish binding to SERT, NET, or DAT.
3D-QSAR represents another cornerstone of computational drug design. This method establishes a statistical correlation between the biological activity of a series of compounds and their 3D molecular properties (e.g., steric and electrostatic fields). The resulting QSAR models can be used to predict the activity of novel, untested compounds and to generate 3D contour maps that highlight the regions around the molecular scaffold where specific physicochemical properties are favorable or unfavorable for biological activity. This provides invaluable guidance for optimizing lead compounds.
Research into structurally related azepine and piperidine (B6355638) analogs has demonstrated the utility of these computational approaches in understanding their SAR as monoamine transporter inhibitors. For example, studies on 2,3,4,7-tetrahydro-1H-azepine derivatives have identified key structural features that confer potent inhibition of NET and DAT. nih.gov
The following data tables present the in vitro binding affinities (IC50 values) for a series of azepane analogs at the human norepinephrine transporter (hNET), dopamine transporter (hDAT), and serotonin transporter (hSERT). This data, while experimental, provides the foundation for building and validating computational models to predict ligand-transporter interactions.
Table 1: In Vitro Binding Affinities of N-Methyl-3-aryl-2,3,4,7-tetrahydro-1H-azepine Analogs
| Compound | R | hNET IC50 (nM) | hDAT IC50 (nM) | hSERT IC50 (nM) |
|---|---|---|---|---|
| 7a | 3,4-Cl2 | 4 | 24 | 1200 |
| 7b | (S)-3-Cl | 4 | 36 | 1300 |
| 7c | (R)-3-Cl | 10 | 120 | 3300 |
| 7d | 2-Naphthyl | 6 | 32 | 340 |
| 7e | 4-Cl | 11 | 140 | 2500 |
Data sourced from Rowland et al., 2022. nih.gov
Table 2: In Vitro Binding Affinities of 3-Aryl-2,3,4,7-tetrahydro-1H-azepine Analogs
| Compound | R | hNET IC50 (nM) | hDAT IC50 (nM) | hSERT IC50 (nM) |
|---|---|---|---|---|
| 8a | 3,4-Cl2 | 2 | 21 | 580 |
| 8b | (S)-3-Cl | 3 | 31 | 800 |
| 8c | (R)-3-Cl | 6 | 82 | 1600 |
| 8d | 2-Naphthyl | 3 | 29 | 150 |
| 8j | 3-CF3 | 11 | 100 | 1000 |
Data sourced from Rowland et al., 2022. nih.gov
The data in these tables can be used to inform computational studies. For example, a 3D-QSAR model could be developed using these compounds to understand the impact of the substituent 'R' on the binding affinity at each transporter. Molecular docking simulations could then be used to rationalize the observed trends, for instance, by examining the binding pose of the potent 3,4-dichloro analog (8a ) versus the less potent single chloro-substituted analogs (8b and 8c ) within the transporter binding sites. The introduction of a fluorine atom, as in this compound, would be a logical next step in such a computational investigation to predict its potential activity and selectivity based on the established models.
Computational Chemistry and Molecular Modeling for 2 3 Fluorophenyl Azepane
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. Given the structural similarity of the azepane scaffold to known CNS-active agents, potential biological targets for 2-(3-Fluorophenyl)azepane include serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.govnih.govresearchgate.netuc.ptnih.govejournals.caresearchgate.net
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy in kcal/mol. The lower the binding energy, the more favorable the interaction.
A hypothetical docking study of this compound against the serotonin receptor 5-HT2A and the dopamine D2 receptor could yield results similar to those presented in Table 1. Such a study would not only rank the compound's affinity for different targets but also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For instance, the fluorine atom on the phenyl ring might engage in specific interactions with receptor residues, influencing binding affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Serotonin Receptor 5-HT2A | 6A93 | -9.2 | Asp155, Ser242, Phe339 | Hydrogen Bond, Hydrophobic |
| Dopamine Receptor D2 | 6CM4 | -8.5 | Asp114, Ser193, Phe390 | Hydrogen Bond, Pi-Pi Stacking |
Conformational Analysis and Dynamics of the Azepane Ring System
The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, most notably the twist-chair and twist-boat forms. The specific conformation adopted by this compound will significantly impact its three-dimensional shape and, consequently, its ability to bind to a biological target. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.
Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to perform a systematic search of the conformational space of this compound. The presence of the 3-fluorophenyl substituent at the 2-position of the azepane ring is expected to influence the conformational equilibrium. Studies on similar substituted azepanes have shown that even a single substituent can significantly bias the ring to adopt a single major conformation. rsc.org
A conformational analysis would likely reveal a set of low-energy twist-chair and twist-boat conformations. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Key dihedral angles that define the ring's pucker would also be determined. A hypothetical summary of such an analysis is presented in Table 2. Understanding the preferred conformation is essential for designing molecules that fit optimally into a target's binding site.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (C2-N1-C7-C6) | Key Dihedral Angle 2 (C3-C4-C5-C6) |
|---|---|---|---|
| Twist-Chair 1 | 0.00 | -75.2° | 55.8° |
| Twist-Chair 2 | 0.85 | 78.1° | -53.2° |
| Twist-Boat | 2.10 | -95.3° | 88.4° |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR model could be developed to predict their binding affinity for a specific target, such as a serotonin or dopamine receptor. A variety of molecular descriptors can be calculated for each molecule, including physicochemical properties, topological indices, and quantum mechanical descriptors.
Given the potential of this compound as a CNS therapeutic, descriptors known to be important for blood-brain barrier (BBB) penetration would be particularly relevant. researchgate.netnih.govnih.govnih.govosti.govresearchgate.net These often include lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. A hypothetical set of descriptors that could be used in a QSAR model for this class of compounds is shown in Table 3.
Table 3: Relevant Molecular Descriptors for a QSAR Model of this compound Analogs
| Descriptor Class | Descriptor Name | Relevance to CNS Activity |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, important for crossing the blood-brain barrier. |
| Topological | Topological Polar Surface Area (TPSA) | Related to hydrogen bonding capacity and membrane permeability. |
| Constitutional | Molecular Weight (MW) | Size of the molecule, affects diffusion and transport. |
| Electronic | Dipole Moment | Influences solubility and interactions with polar environments. |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The pharmacokinetic properties of a drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its efficacy and safety. In silico models are now routinely used in the early stages of drug discovery to predict the ADME properties of candidate molecules, helping to identify potential liabilities before significant resources are invested in synthesis and testing. researchgate.netnih.govyoutube.comresearchgate.net
For this compound, a range of ADME properties can be predicted using various computational tools. These predictions are based on statistical models derived from large datasets of experimental data. Key predicted properties for a potential CNS drug include its absorption profile (e.g., human intestinal absorption and Caco-2 cell permeability), its ability to cross the blood-brain barrier, its metabolic stability (e.g., potential for inhibition of cytochrome P450 enzymes), and its potential for toxicity.
A hypothetical ADME profile for this compound is presented in Table 4. These predictions would provide a valuable initial assessment of the compound's drug-like properties and guide any necessary chemical modifications to improve its pharmacokinetic profile.
Table 4: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Penetration | High | Compound is likely to reach its target in the CNS. |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods can be used to calculate a wide range of molecular properties, including optimized molecular geometry, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO).
For this compound, DFT calculations can offer insights into its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.
The presence of the fluorine atom is expected to have a significant impact on the electronic properties of the phenyl ring. A summary of hypothetical results from a DFT calculation on this compound is provided in Table 5. These calculations complement the other computational methods by providing a fundamental understanding of the molecule's electronic characteristics.
Table 5: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity. |
Preclinical Pharmacological Evaluation and Safety Profiling of 2 3 Fluorophenyl Azepane
In Vitro and In Vivo Pharmacological Activity Assessment
Comprehensive in vitro and in vivo studies detailing the pharmacological activity of 2-(3-Fluorophenyl)azepane have not been identified in the current body of scientific publications. Information regarding its specific biological targets, potency, and efficacy in various preclinical models is not available.
General Toxicity Screening
Information regarding the general toxicity profile of this compound is not available in the public domain. Preclinical toxicity studies are crucial for identifying potential safety concerns and establishing a preliminary safety profile, but such data for this compound has not been published.
Biomarker Analysis in Preclinical Models
There are no published studies detailing the use of biomarker analysis in preclinical models to assess the pharmacological effects or potential toxicity of this compound.
Future Perspectives and Research Directions for 2 3 Fluorophenyl Azepane
Development of Novel Synthetic Methodologies
The synthesis of substituted azepanes, particularly in an enantiomerically pure form, presents considerable challenges due to the entropic penalty associated with forming a seven-membered ring. bohrium.com While classical methods such as ring-closing metathesis and reductive amination have been employed, the development of more efficient and stereoselective strategies is a critical area of ongoing research. nih.govnih.gov
Future efforts will likely focus on several promising avenues:
Catalytic Asymmetric Synthesis: The development of novel catalytic systems for the asymmetric synthesis of 2-arylazepanes is a high-priority research area. Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have shown promise for the synthesis of related dibenzo[b,d]azepines with excellent control of both central and axial chirality. nih.gov Adapting such methodologies to the synthesis of 2-(3-Fluorophenyl)azepane could provide a more direct and efficient route to enantiomerically pure material.
Chemoenzymatic Approaches: Biocatalysis offers a powerful tool for the synthesis of chiral amines and their derivatives. bohrium.com The use of imine reductases (IREDs) and monoamine oxidases (MAOs) has been successfully demonstrated for the synthesis of enantioenriched 2-arylazepanes. researchgate.net Future research could focus on identifying or engineering novel enzymes with improved substrate scope and stereoselectivity for the synthesis of this compound and its derivatives. A chemoenzymatic strategy combining biocatalytic reduction with organolithium-mediated rearrangement has been shown to be effective for producing previously inaccessible 2,2-disubstituted azepanes. researchgate.net
Novel Ring-Expansion Strategies: Innovative methods for constructing the azepane ring from smaller, more readily available precursors are of significant interest. A recently reported photochemical dearomative ring expansion of nitroarenes offers a two-step synthesis of polysubstituted azepanes from simple starting materials. manchester.ac.uk Another approach involves a rhodium-catalyzed formal 1,3-migration of hydroxy or acyloxy groups followed by selective annulation to form azepane derivatives. researchgate.net Further development of these and other ring-expansion strategies could streamline the synthesis of complex azepanes.
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms could accelerate the optimization of reaction conditions and facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Table 1: Emerging Synthetic Methodologies for Azepane Derivatives
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Asymmetric Cyclization | Employs chiral catalysts (e.g., Copper-based) to induce stereoselectivity. nih.gov | Direct access to enantiomerically pure products, high atom economy. |
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., IREDs, MAOs) for stereoselective transformations. bohrium.comresearchgate.net | High enantioselectivity, mild reaction conditions. |
| Photochemical Ring Expansion | Blue light-mediated conversion of nitroarenes to azepines. manchester.ac.uk | Utilizes simple, commercially available starting materials. |
| Rhodium-Catalyzed Annulation | Involves α-imino rhodium carbene intermediates. researchgate.net | Time-saving procedure with good functional group tolerance. |
Exploration of Undiscovered Biological Activities
While the primary biological targets of this compound may be known, the vast complexity of biological systems suggests that it may possess additional, undiscovered activities. The azepane core is present in a wide array of bioactive natural products and synthetic compounds with diverse therapeutic properties, including anticancer, antiviral, and antidiabetic effects. nih.gov
Future research should involve:
High-Throughput Screening: Screening this compound and a library of its close analogs against a broad panel of biological targets, including G protein-coupled receptors (GPCRs), ion channels, kinases, and other enzymes, could uncover novel therapeutic opportunities.
Phenotypic Screening: Utilizing cell-based phenotypic screening assays can identify compounds that induce a desired cellular response without a priori knowledge of the specific molecular target. This approach can reveal unexpected biological activities and provide starting points for target deconvolution studies.
Investigation in Different Disease Models: Evaluating the efficacy of this compound in a wider range of preclinical disease models, beyond its primary area of investigation, could lead to drug repositioning opportunities. For instance, compounds developed for central nervous system (CNS) disorders may have utility in other areas such as oncology or inflammatory diseases. The structural similarity of azepanes to iminosugars, which are known glycosidase inhibitors, suggests potential applications in metabolic or viral diseases. nih.gov
Advanced Mechanistic Investigations
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its further development. While its primary target and mode of action may be established, a more granular view can inform the design of improved analogs and predict potential off-target effects.
Key areas for future mechanistic studies include:
Structural Biology: Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound in complex with its biological target(s) would provide invaluable insights into the specific molecular interactions that govern its binding affinity and selectivity. This information is critical for structure-based drug design.
Computational Modeling: Molecular dynamics simulations and other computational techniques can be used to model the conformational flexibility of the azepane ring and its influence on receptor binding. nih.gov These studies can also help to rationalize structure-activity relationships and predict the binding modes of novel analogs.
Target Engagement and Downstream Signaling: Developing and utilizing target engagement biomarkers can confirm that the compound is interacting with its intended target in cellular and in vivo models. Furthermore, comprehensive studies of the downstream signaling pathways modulated by this compound can provide a more complete picture of its biological effects.
Design and Synthesis of Next-Generation Analogs
The chemical structure of this compound offers numerous opportunities for modification to create next-generation analogs with enhanced properties. The goal of such efforts is typically to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.
Future design and synthesis strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold is essential. This involves synthesizing and testing a wide range of analogs with modifications at various positions, including the fluorophenyl ring, the azepane core, and the nitrogen substituent. For example, the position of the fluorine atom on the phenyl ring can be varied, or other substituents can be introduced. The azepane ring itself can be further functionalized, for instance, through hydroxylation or the introduction of other substituents. nih.gov
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved properties. For example, the fluorophenyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.
Conformationally Constrained Analogs: The flexibility of the seven-membered azepane ring can be both an advantage and a disadvantage. Synthesizing conformationally constrained analogs, for example, by introducing bridges or additional ring systems, can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.
Fragment-Based Drug Discovery (FBDD): Fragment-based approaches can be used to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to generate more potent lead compounds. The 1,4-thiazepane (B1286124) scaffold, a related seven-membered heterocycle, has been successfully used in FBDD to identify new BET bromodomain ligands. nih.gov
Table 2: Strategies for the Design of Next-Generation Analogs
| Strategy | Rationale | Example Application |
| Systematic SAR Exploration | To identify key structural features for activity and selectivity. | Varying substituents on the phenyl ring and azepane core. |
| Bioisosteric Replacement | To improve physicochemical and pharmacokinetic properties. | Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring. |
| Conformational Constraint | To lock the molecule in a bioactive conformation. | Introducing a bicyclic system to restrict the flexibility of the azepane ring. |
| Fragment-Based Drug Discovery | To build potent leads from small, weakly binding fragments. | Identifying and optimizing fragments that bind to the target of this compound. nih.gov |
Translational Research Considerations
The ultimate goal of developing a novel therapeutic agent is its successful translation into clinical practice. For this compound and its analogs, several translational research considerations are paramount.
Preclinical Development: Comprehensive preclinical studies are necessary to evaluate the efficacy, and pharmacokinetic properties of lead candidates in relevant animal models of disease. These studies are essential for establishing a potential therapeutic window and for selecting candidates to advance into clinical trials.
Biomarker Development: The identification and validation of biomarkers are crucial for monitoring drug activity and patient response in clinical trials. These could include target engagement biomarkers, pharmacodynamic biomarkers that measure the biological effect of the drug, and patient stratification biomarkers to identify individuals most likely to benefit from the treatment.
Long-Term Efficacy and Resistance: For indications requiring chronic treatment, it will be important to investigate the long-term efficacy of this compound analogs and the potential for the development of resistance. Understanding the mechanisms of resistance can inform the development of combination therapies or next-generation compounds to overcome it.
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Fluorophenyl)azepane in a laboratory setting?
Methodological Answer: Synthesis of this compound can be achieved through nucleophilic substitution or coupling reactions. A plausible route involves functionalizing the azepane ring with a fluorophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative of 3-fluorophenyl. Intermediate steps may include protecting group strategies to stabilize reactive sites on the azepane ring. For example, 3-fluorophenylpropan-2-one (a fluorophenyl ketone) could serve as a precursor for introducing the aromatic moiety . Structural analogs, such as benzoxazepine derivatives, demonstrate similar synthetic pathways involving ring closure and fluorophenyl incorporation .
Key Considerations:
- Optimize reaction conditions (temperature, catalyst loading) to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and computational techniques:
- NMR Spectroscopy: Compare H and C NMR spectra with predicted shifts for the azepane ring and fluorophenyl group. Fluorine substitution at the 3-position on the phenyl ring causes distinct splitting patterns in H NMR due to H-F coupling .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) matching the theoretical mass (CHFN: 193.13 g/mol).
- Computational Validation: Use software to calculate InChIKey or SMILES descriptors (e.g., "QUVJBKWHZZDCQC-UHFFFAOYSA-N" for 3-(4-fluorophenyl)azepane, a structural isomer) and compare with experimental data .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: While toxicity data for this compound is limited, general precautions for azepane derivatives apply:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Disposal: Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid release into waterways due to potential bioaccumulation risks .
- Emergency Measures: In case of exposure, rinse affected areas with water and consult a physician. Maintain access to safety data sheets (SDS) for related azepane compounds .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the electronic properties of the azepane ring?
Methodological Answer: Fluorine’s electronegativity induces electron-withdrawing effects, altering the azepane ring’s electron density. This can be studied via:
- Density Functional Theory (DFT): Calculate partial charges and molecular electrostatic potential (MEP) surfaces to map electron distribution. Compare with non-fluorinated analogs .
- Spectroscopic Analysis: Infrared (IR) spectroscopy identifies shifts in C-F stretching vibrations (~1100 cm), while F NMR quantifies electronic environments .
- Reactivity Studies: Assess nucleophilic substitution rates at the azepane nitrogen; fluorine’s meta-position may sterically hinder or direct reactions .
Q. What strategies can resolve contradictions in reported biological activities of fluorophenyl-azepane derivatives?
Methodological Answer: Discrepancies in biological data (e.g., receptor binding affinities) may arise from structural variations or assay conditions. Resolve these by:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., fluorine position, azepane ring size) and test activity across standardized assays .
-
Meta-Analysis: Aggregate data from peer-reviewed studies (using platforms like PubMed or Google Scholar) to identify trends, excluding non-reproducible or low-quality data .
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Crystallography: Solve co-crystal structures of the compound with target proteins to validate binding modes and explain activity differences .
Q. How can computational models predict the pharmacokinetic properties of this compound?
Methodological Answer: Use in silico tools to estimate key parameters:
- Lipophilicity (logP): Predict using fragment-based methods (e.g., XLogP3) or molecular dynamics simulations. For example, 1-(2-nitrophenyl)azepane has a logP of 3.56, suggesting moderate lipophilicity for fluorophenyl analogs .
- Polar Surface Area (PSA): Calculate PSA (e.g., 49.06 Ų for nitrophenyl-azepane) to assess blood-brain barrier permeability .
- Metabolism Prediction: Apply cytochrome P450 inhibition models (e.g., SwissADME) to identify potential metabolic hotspots, such as the azepane ring’s susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
